Phenylalanyl-alanine

Description

Significance as a Dipeptide Model System in Chemical Biology

In the realm of chemical biology, Phenylalanyl-alanine is a widely used model system for studying complex biological phenomena. Its defined structure allows researchers to probe the intricate processes of protein folding and misfolding, which are implicated in numerous diseases. Current time information in London, GB. The presence of the bulky, hydrophobic phenyl group from phenylalanine alongside the small, non-polar methyl group of alanine (B10760859) provides a minimalistic yet informative system to study the interplay of hydrophobic interactions and steric constraints that govern the three-dimensional structure of proteins. Current time information in London, GB.

Furthermore, this compound serves as a substrate for enzymatic studies, enabling scientists to investigate the specificity and activity of peptidases, enzymes that cleave peptide bonds. Current time information in London, GB. Understanding how these enzymes recognize and process specific dipeptide sequences is crucial for drug development and understanding metabolic pathways. vaia.com The study of its interactions with other biological molecules provides insights into enzymatic reactions and binding affinities. Current time information in London, GB.

Historical Context of its Investigation in Peptide Chemistry

The investigation of this compound is intrinsically linked to the broader history of peptide chemistry. Following the first synthesis of its constituent amino acid, phenylalanine, in 1882, the early 20th century saw the foundational work on peptide synthesis by Emil Fischer. acs.org The development of techniques to form peptide bonds in a controlled manner paved the way for the synthesis of simple dipeptides like this compound.

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, making the synthesis of peptides, including this compound, more efficient and accessible. researchgate.net This technological advancement allowed for more systematic studies of the properties and behaviors of specific peptide sequences. Early investigations focused on the fundamental chemical and physical properties of dipeptides, including their synthesis and characterization. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy studies in the 1970s, for instance, were used to probe the conformations of diastereomers of this compound, providing early insights into their three-dimensional structures in solution. nih.gov

Current Research Frontiers and Unaddressed Questions

Current research on this compound is vibrant and multifaceted, extending into materials science and nanotechnology. A significant area of investigation is the self-assembly of this compound and its derivatives into well-defined nanostructures. nih.gov These studies are inspired by the self-assembling properties of diphenylalanine, a core recognition motif in Alzheimer's disease. frontiersin.orgresearchgate.net Understanding the self-assembly of this compound can provide insights into the formation of amyloid fibrils and aid in the design of novel biomaterials. nih.gov

Recent studies have explored the phase transitions of this compound crystals under high pressure using Raman spectroscopy, revealing conformational changes at specific pressure intervals. researchgate.net Additionally, the thermally activated cyclization of linear this compound into a cyclic dipeptide (a diketopiperazine) is an area of active investigation. doubtnut.com This process is not only fundamentally interesting but may also have implications for prebiotic chemistry and the development of more stable peptide-based drugs. doubtnut.com

Despite the progress, several questions remain unaddressed. The precise molecular mechanisms and the role of solvent in directing the self-assembly of this compound into different morphologies are not fully understood. The full spectrum of its biological activities, beyond its role as a metabolic intermediate, is yet to be elucidated. tandfonline.com Furthermore, harnessing the self-assembly properties of this compound for the controlled fabrication of functional nanomaterials remains a significant and exciting challenge for future research.

Detailed Research Findings

Physicochemical Properties of L-Phenylalanyl-L-alanine

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₃ | rsc.org |

| Molecular Weight | 236.27 g/mol | rsc.org |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid | rsc.org |

| CAS Number | 3918-87-4 | rsc.org |

| Physical Description | Solid | |

| XLogP3 | -2.9 | Current time information in London, GB. |

| Hydrogen Bond Donor Count | 3 | Current time information in London, GB. |

| Hydrogen Bond Acceptor Count | 4 | Current time information in London, GB. |

Spectroscopic Data of L-Phenylalanyl-L-alanine

Spectroscopic techniques are crucial for elucidating the structure and dynamics of this compound.

Raman Spectroscopy : Studies on dehydrated crystals of L-Phenylalanyl-L-alanine under high pressure have shown significant changes in the Raman spectra. researchgate.net Alterations in modes associated with carbonyl and NH₂ functionalities around 1600 cm⁻¹ and changes in torsional and ring stretching modes suggest conformational changes at pressure intervals of 2.6-3.0 GPa and 5.0-5.1 GPa. researchgate.net

Infrared (IR) Spectroscopy : Linear-polarized IR spectroscopy of oriented colloid suspensions has been used to correlate the structure and IR-spectroscopic properties of L-phenylalanyl-L-alanine dihydrate and its hydrochloride salt. These experimental findings are often complemented by quantum chemical calculations to provide a more complete assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard methods for characterizing the structure of this compound in solution. Early studies used NMR to determine the preferred rotamers about the Cα-Cβ bond of the phenylalanine residue and to infer a β-type conformation of the peptide chain. nih.gov

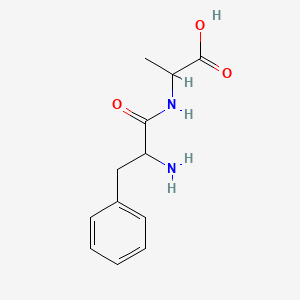

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDZLCFIAINOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001642 | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80924-58-9 | |

| Record name | NSC524461 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Approaches

Chemical Synthesis Strategies

The chemical synthesis of Phenylalanyl-alanine is predominantly achieved through either solution-phase or solid-phase peptide synthesis. Both approaches rely on the sequential coupling of the constituent amino acids, phenylalanine and alanine (B10760859), while employing a variety of protecting groups and coupling reagents to ensure efficiency and minimize side reactions.

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable organic solvent. This classical approach remains valuable, particularly for large-scale production of dipeptides like this compound. The general process involves protecting the amino group of one amino acid and the carboxyl group of the other, activating the free carboxyl group, and then allowing the two to react to form the peptide bond. masterorganicchemistry.com

A notable modern advancement in this area is the use of microwave irradiation to accelerate the reaction. For instance, a method utilizing titanium tetrachloride (TiCl₄) as a condensing agent in pyridine (B92270) has been shown to efficiently synthesize N-protected dipeptides. mdpi.com This approach is compatible with common N-terminal protecting groups such as Fmoc, Boc, and Z, and the reaction times are significantly reduced to a matter of minutes under microwave heating, with high yields and retention of chiral integrity. mdpi.com The synthesis of a model dipeptide, N-Fmoc-L-Phe-L-Ala-OMe, was successfully achieved using this method. mdpi.com

The fundamental steps in solution-phase synthesis are:

Protection : The α-amino group of phenylalanine is protected (e.g., with Boc or Fmoc) and the α-carboxyl group of alanine is protected (e.g., as a methyl or benzyl (B1604629) ester). masterorganicchemistry.combachem.com

Activation : The free carboxyl group of the N-protected phenylalanine is activated using a coupling reagent. mdpi.com

Coupling : The activated phenylalanine derivative is reacted with the C-protected alanine to form the protected dipeptide. masterorganicchemistry.com

Deprotection : The protecting groups are removed to yield the final this compound dipeptide.

Solid-Phase Peptide Synthesis Adaptations

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, offers a streamlined alternative to solution-phase methods, particularly for synthesizing longer peptides, but it is also readily adapted for dipeptides. wikipedia.org In SPPS, the C-terminal amino acid (alanine) is first anchored to an insoluble polymer resin. wikipedia.orgscielo.br The synthesis then proceeds by cycles of deprotection of the α-amino group and coupling of the next N-protected amino acid (phenylalanine). wikipedia.org

The key advantages of SPPS include simplified purification, as excess reagents and by-products are washed away from the resin-bound peptide, and the potential for automation. scielo.br For a dipeptide like this compound, the process would be:

An N-protected alanine is attached to a solid support, such as a trityl chloride resin, which allows for mild cleavage conditions later. scielo.br

The protecting group on the alanine (commonly Fmoc or Boc) is removed. scielo.br

An excess of N-protected phenylalanine is activated and coupled to the resin-bound alanine. wikipedia.org

Finally, the dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously. wikipedia.org

Aggregation of the growing peptide chain can sometimes be a challenge in SPPS, though it is less of a concern for a short sequence like a dipeptide. sigmaaldrich.com

Protecting Group Chemistry and Coupling Reagent Considerations

The success of both solution- and solid-phase synthesis hinges on the strategic use of protecting groups and the choice of coupling reagents.

Protecting Groups: Orthogonal protecting groups are essential to prevent unwanted side reactions, such as self-polymerization. masterorganicchemistry.comscielo.br The two most common α-amino protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc). bachem.comscielo.br The C-terminal carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) throughout the synthesis. bachem.com For phenylalanine, no side-chain protection is needed, but for other amino acids with reactive side chains, specific protecting groups are required. wikipedia.org

| Protecting Group | Abbreviation | Cleavage Condition | Commonly Protects |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) masterorganicchemistry.com | α-Amino group bachem.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) scielo.br | α-Amino group bachem.com |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis bachem.com | α-Amino group bachem.com |

| Methyl ester | -OMe | Saponification | Carboxyl group bachem.com |

| tert-Butyl ester | -OtBu | Acidolysis bachem.com | Carboxyl group bachem.com |

Coupling Reagents: These reagents activate the carboxylic acid of the N-protected amino acid to facilitate peptide bond formation. jpt.com They are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. jpt.comwikipedia.org

Carbodiimides , like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are effective but can lead to racemization. peptide.combachem.com This can be suppressed by adding reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgbachem.com

Phosphonium salts , such as PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate), offer high coupling efficiency with a low risk of racemization. jpt.comsigmaaldrich.com

Aminium/Uronium salts , like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU, are highly efficient and popular for their speed and low side-product formation. peptide.combachem.comsigmaaldrich.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC jpt.com | Widely used, effective; require additives like HOBt to suppress racemization. jpt.combachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP jpt.compeptide.com | High coupling efficiency, low racemization risk; can be more expensive. jpt.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU jpt.compeptide.com | Excellent efficiency, fast reaction rates, low side-product formation. jpt.comsigmaaldrich.com |

Stereoselective Synthesis of this compound Diastereomers

The synthesis of specific diastereomers of this compound (L-Phe-L-Ala, D-Phe-L-Ala, L-Phe-D-Ala, D-Phe-D-Ala) requires stereochemically pure starting amino acids. The use of L-alanine and L-phenylalanine will yield L-Phenylalanyl-L-alanine. The primary challenge is to prevent racemization of the activated amino acid during the coupling step. jpt.com

The choice of coupling reagent and conditions is critical for maintaining stereochemical integrity. Reagents like HATU and PyAOP are known for their ability to minimize epimerization. peptide.com Additives such as HOBt and HOAt are also crucial in suppressing racemization when using carbodiimide-based activation. wikipedia.org Furthermore, performing the coupling reaction at lower temperatures can help preserve the stereochemistry of the chiral centers. Efficient methods have been developed for synthesizing both diastereomers of various diamino acids, often involving key steps like Blaise or Reformatsky reactions under specific conditions to control stereoselectivity. researchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly stereospecific alternative to chemical synthesis. lsbu.ac.uk These approaches leverage the catalytic power of enzymes to form the peptide bond, often without the need for extensive protecting group strategies. nih.gov

Identification and Engineering of Relevant Enzymes (e.g., ligases, proteases in reverse)

Two main classes of enzymes are relevant for the synthesis of this compound: proteases and L-amino acid ligases.

Proteases in Reverse: Proteases, which normally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide synthesis—under specific, non-physiological conditions. lsbu.ac.uknih.govresearchgate.net This can be achieved through either thermodynamic or kinetic control. In thermodynamically controlled synthesis, the reaction equilibrium is shifted towards synthesis by altering the reaction medium (e.g., using organic solvents or biphasic systems). lsbu.ac.uk In kinetically controlled synthesis, an activated acyl donor (like an amino acid ester) is used, and the enzyme catalyzes its aminolysis by the nucleophilic amino acid, which is faster than the competing hydrolysis reaction. nih.govfrontiersin.org

Thermolysin, a metallopeptidase, is a well-known example used for synthesizing dipeptides with a hydrophobic residue at the N-terminus, making it suitable for this compound synthesis. lsbu.ac.ukfrontiersin.orgnih.gov The synthesis of the sweetener aspartame (B1666099) (Aspartyl-phenylalanine methyl ester) using thermolysin is a classic industrial example of this approach. lsbu.ac.uk

L-Amino Acid Ligases: A more direct enzymatic route involves L-amino acid ligases (EC 6.3.2.28), which synthesize dipeptides from unprotected L-amino acids in an ATP-dependent reaction. tandfonline.comnih.gov These enzymes offer high specificity and avoid the need for protecting groups. nih.gov For example, an L-amino acid ligase from Bacillus subtilis (BsLal) has been identified and characterized. nih.gov While BsLal has its own substrate specificity, researchers have been searching for and identifying new ligases with different specificities. An L-amino acid ligase from Ralstonia solanacearum was found to preferably synthesize hetero-dipeptides where a bulkier amino acid is at the N-terminus, a characteristic that would favor the synthesis of this compound. nih.gov

Enzyme Engineering: The field of protein engineering is actively being used to improve upon naturally occurring enzymes for peptide synthesis. acs.orgresearchgate.net Site-directed mutagenesis and directed evolution can be employed to:

Alter Substrate Specificity: An enzyme's active site can be modified to better accommodate specific amino acids. For instance, an aromatic L-amino acid transaminase was engineered to synthesize a constrained analog of L-phenylalanine. nih.gov

Enhance Ligase Activity: Proteases can be engineered to favor ligation over hydrolysis. For example, subtilisin has been mutated into a highly efficient "peptiligase" that can ligate peptide fragments with high yields. frontiersin.org

Improve Stability: Enzymes can be made more robust to withstand industrial process conditions.

While specific engineering of an enzyme solely for this compound synthesis is not widely reported, the principles and techniques developed for other peptides, such as engineering phenylalanine ammonia-lyase (PAL) or transaminases, are directly applicable. researchgate.netnih.govportlandpress.com

Bioreactor Design and Process Optimization

The enzymatic synthesis of this compound (Phe-Ala) in a bioreactor setting requires careful design and optimization of process parameters to maximize productivity and yield. While large-scale production of the dipeptide itself is not widely documented, extensive research into the production of its constituent amino acids and other dipeptides provides a clear framework for this process. nottingham.ac.uknih.gov Bioreactor operations for producing the necessary enzymes or for whole-cell biocatalysis depend on the precise control of environmental conditions. plos.org

Key process parameters that must be optimized include pH, temperature, agitation, and aeration. plos.org For instance, the enzyme phenylalanine ammonia-lyase (PAL), which can be used in the synthesis pathway, has optimal temperature and pH ranges that must be maintained for maximal activity and stability. google.commdpi.com The pH is particularly critical as it affects not only enzyme activity but also the solubility and charge of the substrates (phenylalanine and alanine derivatives) and the product dipeptide. nih.gov

Process optimization often employs a fed-batch strategy, which is crucial for overcoming challenges like substrate inhibition and catabolite repression, thereby enhancing productivity. plos.org In a potential enzymatic synthesis of Phe-Ala, a fed-batch process would allow for the controlled addition of substrates (e.g., an activated phenylalanine derivative and an alanine derivative), keeping their concentrations in an optimal range that avoids enzyme inhibition while ensuring the reaction proceeds efficiently. nih.govplos.org This approach has been successfully used to enhance the production of alkaline polygalacturonate lyase and the dipeptide L-carnosine, demonstrating its applicability to peptide synthesis. nih.govplos.org For instance, in L-carnosine synthesis, a fed-batch process with a constant feed of one substrate allowed the final product to accumulate to 3.7 g/L. nih.gov Advanced concepts such as continuous flow reactors offer further process intensification, enabling precise control over reaction times and potentially reducing side reactions, which has been demonstrated for the synthesis of various di- and tripeptides. acs.orgwhiterose.ac.uk

Table 1: Key Parameters in Bioreactor Process Optimization for Dipeptide Synthesis

| Parameter | Objective & Rationale | Typical Range/Value | References |

| pH | Maintain optimal enzyme activity and stability; influence substrate/product solubility and charge state. | 6.0 - 8.5 (Enzyme dependent) | nih.gov, plos.org |

| Temperature | Ensure maximal enzyme reaction rate without causing thermal denaturation. | 30 - 60 °C | nih.gov, mdpi.com |

| Agitation | Ensure homogeneity of substrates, cells, and enzyme; facilitate mass and heat transfer. | 200 - 1000 rpm | acs.org, google.com |

| Aeration (for aerobic cultures) | Provide sufficient dissolved oxygen (DO) for cell growth and enzyme production. | 0.5 - 2.0 vvm (volume of air per volume of liquid per minute) | google.com |

| Feeding Strategy | Avoid substrate inhibition, control cell growth rate, and maximize final product concentration. | Fed-batch or Continuous Flow | nih.gov, whiterose.ac.uk, plos.org |

Chemoenzymatic Hybrid Approaches

Chemoenzymatic synthesis represents a powerful hybrid strategy that combines the specificity of enzymes with the versatility of chemical synthesis to produce peptides like this compound. This approach typically involves an enzyme, usually a protease, catalyzing the formation of a peptide bond between chemically synthesized and protected amino acid derivatives. mdpi.comresearchgate.net The use of enzymes ensures high stereoselectivity, avoiding racemization and leading to an optically pure product under mild reaction conditions. researchgate.net

Two primary strategies are employed in protease-catalyzed synthesis: thermodynamically controlled synthesis (TCS) and kinetically controlled synthesis (KCS). acs.orgmdpi.com

Thermodynamically Controlled Synthesis (TCS): This approach represents the reversal of peptide hydrolysis. The equilibrium is shifted toward synthesis by altering reaction conditions, such as using minimal water, high substrate concentrations, or organic solvents, or by precipitating the product. acs.org

Kinetically Controlled Synthesis (KCS): This more common method uses an activated acyl donor (e.g., an amino acid ester) and an amine nucleophile. Only serine or cysteine proteases can be used, as the mechanism involves the formation of a covalent acyl-enzyme intermediate. acs.org This intermediate then undergoes aminolysis by the nucleophile to form the peptide bond.

For the synthesis of Phe-Ala, proteases with a preference for hydrophobic amino acid residues at the acyl donor site, such as thermolysin, are particularly effective. nih.gov The industrial synthesis of the aspartame precursor (Z-Asp-Phe-OMe) is a well-established example of a thermolysin-catalyzed reaction that serves as a model for Phe-Ala synthesis. researchgate.netresearchgate.net In a similar manner, an N-terminally protected phenylalanine, such as N-benzyloxycarbonyl-L-phenylalanine (Z-Phe), would be condensed with a C-terminally protected alanine, like L-alanine methyl ester (Ala-OMe), to form the protected dipeptide Z-Phe-Ala-OMe. The protecting groups are then removed in a subsequent chemical step. researchgate.netresearchgate.net The choice of protecting groups and solvents is critical to the success of the reaction, influencing both yield and enzyme stability. nih.gov

Table 2: Comparison of Enzymes Used in Chemoenzymatic Peptide Synthesis

| Enzyme | Enzyme Class | Typical Acyl Donor | Key Characteristics & Substrate Preference | References |

| Thermolysin | Zinc Metalloprotease | N-Protected Amino Acid (e.g., Z-Phe) | Thermostable; prefers hydrophobic residues (Phe, Leu) at the P1' position (amine component). Used for aspartame synthesis. | researchgate.net, researchgate.net, nih.gov |

| Papain | Cysteine Protease | N-Protected Amino Acid Ester | Broad specificity; low cost. Used to synthesize various oligo-peptides. | mdpi.com, nih.gov, |

| α-Chymotrypsin | Serine Protease | N-Protected Amino Acid Ester | Specific for large hydrophobic residues (Phe, Tyr, Trp) at the P1 position (carboxyl component). | acs.org, |

| Proteinase K | Serine Protease | Amino Acid Ester (e.g., L-Phe-Et) | Broad specificity and high activity in a wide range of conditions. Can polymerize amino acid esters. | acs.org |

Purification and Isolation Methodologies for High-Purity Research Samples

Obtaining high-purity this compound from a synthesis reaction mixture requires robust purification and isolation methodologies. The primary challenge is the separation of the target dipeptide from unreacted starting materials (phenylalanine and alanine or their derivatives), the enzyme catalyst, and any potential byproducts, such as products of hydrolysis. frontiersin.org The choice of technique depends on the scale of the purification and the required final purity.

Ion-Exchange Chromatography (IEX): This technique is highly effective for separating peptides from amino acids by exploiting differences in their net charge at a given pH. The isoelectric point (pI) of Phe-Ala differs from that of phenylalanine and alanine. By selecting a buffer pH that is between the pI of the dipeptide and the amino acids, one species will be charged while the other is neutral or oppositely charged, allowing for selective binding to an ion-exchange resin. uliege.be For example, amino acids have been successfully separated from hydrolyzed silk fibroin using Amberlite IR-120(H) resin followed by elution with ammonia (B1221849). uliege.be Similar principles are applied in the purification of L-phenylalanine from fermentation broths. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the benchmark method for achieving very high purity, making it ideal for preparing research-grade samples. nih.gov Separation is based on hydrophobicity. This compound, containing two amino acid residues including the bulky phenyl group, is significantly more hydrophobic than alanine and slightly more hydrophobic than phenylalanine. This allows it to be retained more strongly on a nonpolar stationary phase (like C18) and can be eluted with a gradient of an organic solvent such as acetonitrile. frontiersin.orgresearchgate.net HPLC has been used to effectively separate Fmoc-protected Phe-Phe dipeptide from its precursors, demonstrating the method's resolving power for similar compounds. researchgate.net

Crystallization: For isolating the final product in solid form, crystallization is a common and effective method. It can serve as both a purification and an isolation step. The process involves dissolving the crude dipeptide in a suitable solvent or solvent mixture and allowing slow evaporation or cooling to induce the formation of crystals. iucr.orgresearchgate.net For example, the protected dipeptide Z-Ala-Ile has been crystallized from a water solution by slow evaporation, and other dipeptides have been crystallized from mixtures like acetic acid/water. iucr.orgresearchgate.net The high purity of the crystal lattice excludes impurities, yielding a product suitable for analytical and research purposes. mdpi.com Thermogravimetric analysis of linear L-Phenylalanyl-L-alanine has shown it undergoes thermal cyclization upon heating, a property that must be considered during purification processes involving heat. acs.org

Table 3: Purification and Isolation Techniques for this compound

| Technique | Principle of Separation | Application & Suitability | References |

| Ion-Exchange Chromatography | Difference in net charge at a specific pH (based on pI values). | Large-scale initial purification; separation of dipeptide from constituent amino acids. | uliege.be, google.com, frontiersin.org |

| Reversed-Phase HPLC | Difference in hydrophobicity. | High-resolution purification for analytical and research-grade samples; purity analysis. | researchgate.net, nih.gov |

| Crystallization | Differential solubility leading to the formation of a pure solid crystal lattice. | Final isolation and purification step; provides a stable, solid product. | iucr.org, researchgate.net, google.com |

| Electrodialysis | Migration of charged species across ion-exchange membranes under an electric field. | Primarily for desalting and separating amino acids from fermentation broths. | researchgate.net |

Chemical Reactivity, Derivatization, and Analog Synthesis

Reactivity of the Amide Bond

The central feature of Phenylalanyl-alanine is the amide bond linking the two amino acid residues. The reactivity of this bond is crucial to the dipeptide's stability and degradation.

Hydrolysis: The amide bond in this compound can be broken through hydrolysis, a reaction that cleaves the bond by adding a water molecule. This process, which results in the constituent amino acids, can be catalyzed by acids, bases, or enzymes.

Enzymatic Cleavage: In biological systems, the cleavage of the amide bond is primarily an enzymatic process. oup.com Peptidases, a class of enzymes, catalyze the hydrolysis of peptide bonds. The specificity of these enzymes is a key factor in protein digestion and catabolism. hmdb.caresearchgate.net For instance, chymotrypsin (B1334515) is an enzyme that preferentially hydrolyzes peptide bonds adjacent to aromatic amino acids like phenylalanine. ucl.ac.uk The kinetics of this enzymatic cleavage are influenced by factors such as the polarity and stereoisomerism of the substrate. researchgate.net

Modifications of the Amino and Carboxyl Termini

The N-terminus (free amine group) and C-terminus (free carboxyl group) of this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives with altered properties. bachem.com

N-Terminal Modifications: The amino group at the N-terminus can undergo various reactions. wikipedia.org

N-Acylation: This involves the addition of an acyl group to the N-terminus. ebi.ac.uk For example, the reaction of L-phenylalanine with acetic anhydride (B1165640) results in N-acetyl-L-phenylalanine. magritek.commagritek.com This type of modification can serve as a protective group in multi-step syntheses to control regioselectivity. magritek.commagritek.com A variety of N-acyl derivatives of phenylalanine have been synthesized using methods like the Schotten-Baumann reaction with acid chlorides. acs.org

Protecting Groups: In peptide synthesis, the N-terminus is often protected with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. ntu.ac.ukcalstate.edu These protecting groups can be selectively removed under specific conditions.

C-Terminal Modifications: The carboxyl group at the C-terminus can also be modified.

Esterification: The carboxyl group can be converted to an ester. This is a common strategy in peptide synthesis to protect the C-terminus or to create precursors for other reactions. rsc.org For instance, L-proline can be converted to its methyl ester using thionyl chloride in methanol. calstate.edu

Amidation: The C-terminus can be converted to an amide, which can alter the molecule's charge and hydrogen bonding capabilities.

A summary of common terminal modifications is presented below:

| Modification Type | Terminus | Reagent/Method | Purpose |

|---|---|---|---|

| N-Acylation | Amino (N) | Acyl chlorides, Anhydrides | Protection, Altered properties |

| Boc Protection | Amino (N) | Di-tert-butyl dicarbonate | Peptide synthesis |

| Fmoc Protection | Amino (N) | Fmoc-Cl, Fmoc-OSu | Peptide synthesis |

| Esterification | Carboxyl (C) | Alcohols, Thionyl chloride | Protection, Synthesis precursor |

Side-Chain Modifications and Functionalization of the Phenylalanine Moiety

The phenyl group of the phenylalanine residue in this compound offers a site for various chemical modifications, enabling the introduction of new functional groups and properties. thieme-connect.com

Palladium-Catalyzed C-H Functionalization: A significant advancement in the modification of phenylalanine-containing peptides is the use of palladium-catalyzed C-H functionalization. ntu.ac.ukresearchgate.netntu.ac.uknih.gov This method allows for the direct modification of the aromatic side chain. ntu.ac.uk

Olefination: The phenyl ring can be modified with alkenes in a process called olefination. ntu.ac.ukresearchgate.net This reaction is compatible with common amino acid protecting groups and has a broad scope with respect to the styrene (B11656) reaction partner. researchgate.netntu.ac.uk Bidentate coordination of the peptide to the palladium catalyst is considered crucial for the reaction's success. researchgate.netntu.ac.uk

Other C-H Functionalizations: Besides olefination, other C-H functionalization reactions, such as arylation and alkoxycarbonylation, have also been developed for phenylalanine residues. researchgate.net

These post-synthetic modification techniques are highly valuable as they can be performed on the natural peptide without the need to incorporate non-natural, halogenated amino acids. ntu.ac.uk

Cyclization Mechanisms and Cyclic Dipeptide Formation

Linear dipeptides like this compound can undergo intramolecular cyclization to form six-membered heterocyclic rings known as diketopiperazines or cyclic dipeptides. calstate.eduacs.org The resulting cyclic dipeptide from this compound is cyclo(Phe-Ala).

Mechanism of Cyclization: The cyclization process typically involves the formation of an amide bond between the N-terminal amino group and the C-terminal carboxyl group, with the elimination of a water molecule. acs.org This reaction can be induced under various conditions:

Thermal Cyclization: Heating a linear dipeptide ester in a high-boiling solvent like toluene (B28343) can promote cyclization. mdpi.com

Acid-Catalyzed Cyclization: Treatment of a dipeptide with excess formic acid to remove a Boc protecting group, followed by heating, can lead to the formation of the diketopiperazine. calstate.edu

Spontaneous Cyclization: Dipeptide methyl esters have been shown to spontaneously cyclize in aqueous buffer through intramolecular aminolysis. chemrxiv.org

The general pathway for cyclization often involves the deprotection of a protecting group on the N-terminus, followed by an intramolecular nucleophilic attack of the free amine on the activated C-terminus (often an ester). calstate.edu

Non-Covalent Interactions and Supramolecular Chemistry

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the structure and self-assembly of this compound and related peptides. researchgate.net

Hydrogen Bonding: The amide bonds and the terminal amino and carboxyl groups can participate in intermolecular hydrogen bonding, leading to the formation of ordered structures like β-sheets. acs.org

π-π Stacking: The phenyl ring of the phenylalanine residue can engage in π-π stacking interactions, which are crucial for the self-assembly of phenylalanine-containing peptides into various nanostructures. researchgate.net

Supramolecular Assembly: this compound and similar dipeptides can self-assemble into a variety of supramolecular structures, including hydrogels, nanotubes, and nanofibers. frontiersin.orgnih.gov This self-assembly is driven by a combination of non-covalent interactions. researchgate.net

Hydrogel Formation: The self-assembly of certain dipeptides can lead to the formation of hydrogels, which are three-dimensional networks that can entrap large amounts of water. The properties of these hydrogels are influenced by the chemical nature of the amino acid side chains. chemrxiv.orgfrontiersin.org

Nanostructure Formation: The interplay of hydrogen bonding and π-π stacking can result in the formation of well-defined nanostructures. For example, the chirality of the amino acids can influence the morphology of the resulting assemblies, leading to structures like hollow tubes or fibrils. acs.org

The study of these non-covalent interactions and the resulting supramolecular architectures is a rapidly growing field with potential applications in materials science and biomedicine. rsc.org

A summary of key non-covalent interactions and their role is provided below:

| Interaction Type | Involving Groups | Role in Supramolecular Chemistry |

|---|---|---|

| Hydrogen Bonding | Amide groups, Terminal -NH2 and -COOH | Formation of β-sheets, Stabilization of assemblies |

| π-π Stacking | Phenyl rings of Phenylalanine | Driving force for self-assembly, Formation of nanostructures |

Role in Biochemical Pathways and Enzyme Systems Non Clinical Contexts

Substrate Specificity and Recognition by Peptidases and Proteases

Phenylalanyl-alanine is recognized and hydrolyzed by various peptidases and proteases, a process governed by specific structural features of the dipeptide and the active site of the enzymes.

Structural Determinants of Enzyme-Substrate Interactions

The interaction between this compound and enzymes is highly dependent on its chemical structure. The dipeptide consists of a phenylalanine residue and an alanine (B10760859) residue linked by a peptide bond. The specificity of enzymes for this dipeptide is determined by the properties of these amino acid side chains and their arrangement.

The aromatic phenyl group of the phenylalanine residue and the small methyl group of the alanine residue play crucial roles in binding to the active sites of specific proteases. For instance, the hydrophobic pocket in the active site of some enzymes accommodates the phenyl ring of phenylalanine, contributing to substrate recognition. The crystal structure of the N-terminal adenylation subunit of an enzyme in a complex with L-phenylalanine and AMP reveals that the phenylalanine substrate binds in a hydrophobic pocket. In this complex, the carboxylate group interacts with Lys517 and the α-amino group with Asp235. embopress.org

Enzymes like carboxypeptidases are known to cleave the peptide bond at the carboxyl end of a peptide, and their specificity is crucial for understanding enzyme activity. For example, human renal dipeptidase shows a preference for dipeptide substrates, with glycine (B1666218) being a preferred amino acid at the C-terminus. nih.gov The stereochemistry of the amino acids also plays a critical role. For the four enantiomers of Ala-Ala, the relative rates of hydrolysis by the enzyme Sco3058 are L-Ala-D-Ala > L-Ala-L-Ala > D-Ala-D-Ala > D-Ala-L-Ala, highlighting the enzyme's stereoselectivity. nih.gov

Furthermore, modifications to the this compound structure can influence its interaction with enzymes. For example, Biotin-phenylalanyl-alanine diazomethyl ketone, a synthetic compound, combines biotin (B1667282) with the this compound sequence and a diazomethyl ketone group. This design allows it to act as an active site-directed inhibitor that can covalently bind to target enzymes, facilitating their study. Similarly, Phenylalanylalanine methyl ester, where the carboxyl group of the alanine residue is methylated, is used in research to understand protein-protein interactions and enzyme mechanisms.

Kinetic Analysis of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound and related peptides has been a subject of kinetic studies to understand enzyme efficiency and mechanism. The Michaelis constant (K_m) and the catalytic constant (k_cat) are key parameters determined in these analyses.

For example, the hydrolysis of various N-acetyl-L-amino acids by porcine kidney acylase I has been monitored to determine K_m and k_cat values. nih.gov Such studies often reveal the importance of factors like product inhibition in the reaction kinetics. nih.gov In one study, neglecting acetate (B1210297) product inhibition led to an overestimation of k_cat values by up to a factor of 2.3. nih.gov

Kinetic analysis of phenylalanine dehydrogenase mutants has shown that substitutions of specific amino acids can decrease the specific activity towards aromatic substrates like phenylalanine while enhancing activity towards aliphatic amino acids. nih.gov These studies reveal that changes in both K_m and k_cat contribute to the altered substrate specificity. nih.gov For instance, while the maximum catalytic rates for aromatic substrates were reduced for all mutants, the apparent K_m values were higher for some mutants compared to the wild-type enzyme. nih.gov

The pH of the environment also significantly affects the kinetics of enzymatic reactions. pH-rate profiles for the hydrolysis of L-Arg-L-Asp by an amidohydrolase showed a bell-shaped curve, indicating that one group needs to be deprotonated and another protonated for optimal activity. nih.gov The pK_a values for the effect of pH on k_cat were determined to be 6.2 ± 0.1 and 8.4 ± 0.1. nih.gov

Involvement in Metabolic Studies in Model Systems

This compound is involved in the metabolic pathways of various model organisms, including microorganisms, where it can be both synthesized and degraded. It can also modulate the activity of certain enzymes.

Anabolic and Catabolic Pathways in Microorganisms

In microorganisms like E. coli, the biosynthesis of phenylalanine, a constituent of this compound, occurs via the shikimate pathway. frontiersin.orgwikipedia.org This pathway involves several enzymatic steps, starting from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.gov The pathway is divided into a common pathway leading to chorismate and a specific pathway from chorismate to L-phenylalanine. nih.gov Key enzymes in this pathway, such as DAHP synthase and chorismate mutase-prephenate dehydrogenase, are subject to feedback inhibition by L-phenylalanine. nih.gov

Microorganisms also possess transport systems for the uptake of dipeptides like this compound. In E. coli, dipeptide and oligopeptide transport systems allow the uptake of peptides containing up to six or seven amino acid residues. pageplace.de The LIV-I/LS system in E. coli has been identified as a transporter for phenylalanine, with K_m values of 19 and 30 µM for the LIV-I and LS systems, respectively. nih.gov In marine bacteria, the uptake of dipeptides like phenylalanyl-phenylalanine has been shown to be regulated, preventing an excessive increase in the intracellular amino acid pool.

The degradation of this compound involves the action of peptidases that hydrolyze the peptide bond, releasing free phenylalanine and alanine. These amino acids can then be utilized in various metabolic pathways. For example, in Debaryomyces hansenii, phenylalanine is involved in metabolic pathways leading to the production of aromatic compounds. researchgate.net

Inhibition and Modulation of Enzyme Activities

This compound and its constituent amino acids can act as inhibitors or modulators of enzyme activity. L-phenylalanine has been found to be a competitive inhibitor of pyruvate (B1213749) kinase in several rat tissues, including the prostate, seminal vesicles, uterus, and skeletal muscle. cdnsciencepub.com Interestingly, L-alanine, while having no direct effect on the enzyme, can protect against and even reverse the inhibition caused by L-phenylalanine, suggesting a regulatory interaction between these two amino acids. cdnsciencepub.com

The dipeptide itself can also influence enzyme activity. For instance, Phenylalanylalanine is listed as an inhibitor of Neprilysin. medchemexpress.com Furthermore, synthetic derivatives of this compound are designed as specific enzyme inhibitors for research purposes. Biotin-phenylalanyl-alanine diazomethyl ketone, for example, is an active site-directed inhibitor that covalently binds to target proteases.

Role as a Building Block in in vitro Peptide and Protein Synthesis

This compound, or more commonly its constituent amino acids, is a fundamental component in the laboratory synthesis of peptides and proteins. frontiersin.org Solid-phase peptide synthesis (SPPS) is a common technique where amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. nih.govnih.gov

In SPPS, the reactive groups of the amino acids that are not involved in peptide bond formation are protected by chemical groups to prevent unwanted side reactions. thermofisher.com For phenylalanine, a triazene (B1217601) linker can be used to anchor it to a polymeric support through its side chain. nih.gov This strategy has been successfully employed in the synthesis of various bioactive peptides. nih.gov

The synthesis of a dipeptide like this compound requires a strategic approach using protecting groups to ensure that the correct peptide bond is formed. masterorganicchemistry.com For example, to synthesize L-Ala-L-Leu, one would need to protect the amino group of alanine and the carboxyl group of leucine (B10760876) before coupling them. masterorganicchemistry.com After the peptide bond is formed, the protecting groups are removed. This step-wise and cyclic process of deprotection and coupling is repeated to build longer peptide chains. thermofisher.com

Recent research has also explored RNA-catalyzed peptide synthesis. In one study, oligophenylalanine up to a pentapeptide was synthesized using a five-nucleotide ribozyme and phenylalanyl adenylate. oup.com

Interactions with Other Biomolecules and Assemblies in Research Models

The interactions of this compound (Phe-Ala) in research settings are primarily governed by the physicochemical properties of its constituent amino acid side chains: the bulky, aromatic phenyl group of Phenylalanine and the small, nonpolar methyl group of Alanine. Research models, ranging from computational simulations to interactions with synthetic materials, have provided detailed insights into the nature of these molecular encounters. The hydrophobic character of the dipeptide, conferred mainly by the phenylalanine residue, is a dominant factor in its interactive behavior. cymitquimica.com

Fundamental Side-Chain Interactions in Confined Environments

The fundamental forces between phenylalanine and alanine have been quantitatively studied using computational models, such as simulations within hydrophobic nanopores, to mimic confined biological spaces. pnas.org These studies calculate the potential of mean force (PMF), or the free energy profile, as a function of the distance between the two amino acid side chains. In bulk water, the hydrophobic attraction between the nonpolar side chains of alanine and phenylalanine is a key driving force for their association. pnas.org However, this interaction is highly sensitive to the local environment. When confined within a water-filled nanopore, the hydrophobic attraction between the side chains can be destabilized, leading them to prefer larger separations. pnas.org This effect is strongly dependent on the density of water in the confined space; a reduction in water density can paradoxically enhance the hydrophobic attraction between the solutes as they are driven away from the pore walls and towards a clustered water droplet. pnas.org

| Environment | Interaction Type | Key Finding | Source |

|---|---|---|---|

| Bulk Water | Hydrophobic Attraction | The interaction is favorable, leading to a stable association between the two side chains. | pnas.org |

| Water-Filled Nanopore (Bulk Density) | Destabilized Hydrophobic Attraction | Confinement destabilizes the interaction, favoring larger separations between the side chains. | pnas.org |

| Water-Filled Nanopore (Reduced Density) | Enhanced Hydrophobic Attraction | Lower solvent density diminishes interaction with pore walls, promoting stronger association between the solutes. | pnas.org |

Interactions with Enzyme Systems

While direct studies on this compound with specific enzymes are limited, research on its constituent amino acids provides a strong model for its potential interactions. L-phenylalanine is known to be a competitive inhibitor of pyruvate kinase, while L-alanine can protect against and even reverse this inhibition. cdnsciencepub.com This suggests that the this compound dipeptide could interact with enzymes, potentially at allosteric or active sites, where the phenylalanine residue could serve as a binding anchor.

A crucial interaction mediated by the phenylalanine residue is the anion–π interaction. The electron-rich aromatic ring of phenylalanine can engage in favorable, non-covalent interactions with anionic species, such as the side chains of aspartate (Asp) and glutamate (B1630785) (Glu) residues in proteins. rsc.org These interactions are significant in protein structure and recognition, with studies showing that they can contribute substantially to binding energies. rsc.org In protein-RNA complexes, for instance, glutamate is observed to selectively interact with aromatic rings via anion–π interactions. rsc.org Therefore, the phenylalanine component of the dipeptide is capable of directing its binding to negatively charged pockets on enzyme or protein surfaces.

Interactions with Non-Biological Assemblies

The aromatic nature of the phenylalanine residue facilitates strong interactions with other π-electron systems, a phenomenon explored in research models using carbon-based nanomaterials. Theoretical studies have investigated the adsorption of aromatic amino acids onto graphene and single-walled carbon nanotubes (CNTs), which serve as models for π-π stacking interactions. aip.org These interactions are primarily driven by the parallel stacking of the phenylalanine aromatic ring with the graphene sheet or CNT surface. aip.org The binding strength of phenylalanine to these materials is significant, demonstrating the importance of its aromatic side chain in mediating adsorption to surfaces with extended π-systems. aip.org

| Amino Acid | Interaction Energy (eV) | Average Interplanar Distance (Å) | Source |

|---|---|---|---|

| Histidine | 0.55 | 3.21 | aip.org |

| Phenylalanine | < Tyrosine | 3.33 | aip.org |

| Tyrosine | < Tryptophan | 3.34 | aip.org |

| Tryptophan | 0.84 | 3.50 | aip.org |

Note: The precise interaction energy for Phenylalanine was not stated, but its position in the trend was provided.

Crystallographic and Self-Assembly Interactions

Advanced Spectroscopic and Structural Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For Phenylalanyl-alanine, NMR studies, often combined with molecular dynamics (MD) simulations, help to characterize the conformational propensities of the peptide backbone and the orientation of the amino acid side chains. nih.govacs.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximities between protons. nih.govnih.govresearchgate.net For instance, NOEs observed between the aromatic ring protons of the phenylalanine residue and protons on the alanine (B10760859) residue can define the relative orientation of the two side chains. nih.gov Additionally, NOESY experiments can monitor the dynamics of the phenyl ring, revealing its rotational mobility within the molecular structure. nih.govscholaris.ca The N-terminal acetyl group's NOEs to backbone NH protons can suggest its role in stabilizing helical structures. nih.gov

The combination of NMR with other spectroscopic techniques like Fourier-transform infrared (FTIR), polarized Raman, and vibrational circular dichroism (VCD) offers a more robust analysis of the conformational ensemble. nih.govacs.org Studies on related tripeptides, such as Ala-Phe-Ala (AFA), indicate that the phenylalanine residue predominantly populates β-strand and polyproline II (PPII) conformations. nih.govacs.orgpnas.org The specific populations of these conformations can be influenced by the neighboring amino acid residues. nih.govacs.org

Mass Spectrometry (MS) for Sequence Verification and Post-Translational Modifications

Mass spectrometry (MS) is an essential technique for verifying the amino acid sequence of peptides and identifying any post-translational modifications. In the analysis of this compound, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated or deprotonated dipeptide ion, yielding a characteristic fragmentation pattern. researchgate.net

The fragmentation of protonated this compound typically involves the loss of water and/or carbon monoxide, producing characteristic fragment ions. nih.govresearchgate.net The fragmentation patterns of deprotonated dipeptides containing a C-terminal phenylalanine, such as this compound, are often characterized by the elimination of neutral cinnamic acid. core.ac.uk The position of the phenylalanine residue within a peptide sequence significantly influences the observed fragmentation modes. core.ac.uk

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for analyzing this compound and its derivatives. researchgate.net This technique allows for the separation of the dipeptide from other components in a mixture before it is introduced into the mass spectrometer for analysis. Mass spectrometry has also been instrumental in studying the thermally activated cyclization of linear this compound into its corresponding cyclo-dipeptide, a process that can be catalyzed by water. researchgate.netcnr.itresearchgate.net

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks

X-ray crystallography provides high-resolution, three-dimensional structural information of molecules in their solid, crystalline state. For this compound, this technique has revealed detailed insights into its molecular arrangement, conformational states, and the intricate network of hydrogen bonds that stabilize the crystal lattice. acs.orgresearchgate.netslu.se

The crystal structure of L-Phenylalanyl-L-alanine dihydrate (C₁₂H₁₆N₂O₃·2H₂O) showcases a unique molecular arrangement where large hydrophobic columns are formed by the aggregation of phenylalanine and alanine side chains. researchgate.netresearchgate.net These hydrophobic columns are embedded within a three-dimensional hydrogen-bond network. researchgate.netresearchgate.net In complexes with phosphotungstic acid, this compound can form layered structures with pockets of π-stacking involving the phenylalanine residues. acs.orgslu.se

The hydrogen bonding network is extensive and crucial for the stability of the crystal structure. It involves interactions between the peptide molecules themselves and with co-crystallized water molecules. acs.orgresearchgate.netslu.se These hydrogen bonds can be unusually short, indicating strong interactions. researchgate.net The solid-state structure of phenylalanine itself is also complex, with multiple polymorphic forms having been identified, each with different arrangements of molecular bilayers and hydrogen bonding patterns. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The far-UV CD spectrum (typically 180-240 nm) is sensitive to the peptide backbone conformation and can be used to estimate the content of secondary structural elements like α-helices and β-sheets.

For this compound and related peptides, CD spectroscopy can reveal conformational preferences. rsc.orgresearchgate.netdntb.gov.ua Studies on protonated L-Phenylalanyl-L-alanine have shown that even small conformational differences, such as the orientation of the phenylalanine side chain, can lead to significant changes in the CD spectrum, including opposite signs of the CD bands. rsc.orgresearchgate.netrsc.org This highlights the sensitivity of CD spectroscopy to subtle structural variations. researchgate.netrsc.org

The near-UV CD spectrum (260-320 nm) provides information about the environment of aromatic amino acid side chains, such as the phenyl group in phenylalanine. In peptides containing phenylalanine, the near-UV CD spectrum can indicate whether the aromatic side chains are in fixed conformations, which is often associated with a regular secondary structure. cerealsgrains.org The presence of phenylalanine can influence the secondary structure of peptides, with studies showing that it can promote the formation of β-sheets or α-helical structures depending on its position and the surrounding sequence. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations within a molecule and is a powerful tool for conformational analysis of peptides like this compound. researchgate.netcnr.itnih.govx-mol.net These techniques are sensitive to the local environment and conformation of different functional groups, including the peptide backbone and amino acid side chains. nih.govacs.orgresearchgate.net

Studies on L-Alanyl-L-Phenylalanine have utilized Raman and Fourier-transform infrared (FTIR) spectroscopy, often in conjunction with Density Functional Theory (DFT) calculations, to assign the normal vibrational modes and analyze the structural properties of the dipeptide. researchgate.net Specific vibrational modes, such as those associated with the carbonyl group and the phenyl ring, can serve as markers for particular conformations. nih.govx-mol.net For example, changes in the Raman spectra of L-Phenylalanyl-L-alanine under high pressure have been used to identify pressure-induced phase transitions and conformational changes. nih.govx-mol.net

The combination of IR and Raman spectroscopy with other techniques like CD and NMR provides a more complete picture of the peptide's conformational landscape. nih.govacs.orgpnas.orgnih.gov Vibrational analysis of related peptides has shown that phenylalanine residues can adopt distinct conformations, such as β-strand and polyproline II (PPII) structures, and the relative populations of these conformers can be quantified. nih.govacs.orgpnas.orgnih.gov Furthermore, vibrational spectroscopy can be used to study the effects of environmental factors, such as pH, on the structure of phenylalanine and related peptides. optica.org

Chromatographic Techniques for Chiral Analysis and Purity (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are indispensable for the analysis of this compound, particularly for assessing its purity and for chiral separations. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for these purposes. researchgate.net

Chiral HPLC, which utilizes a chiral stationary phase, is specifically designed to separate enantiomers. This is crucial for analyzing this compound, as it can exist in different stereoisomeric forms (L-Phe-L-Ala, D-Phe-L-Ala, etc.), each potentially having distinct biological activities and structural properties. The ability to resolve these enantiomers is essential for quality control and for studying the specific effects of each stereoisomer.

Coupling liquid chromatography with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS) provides a powerful analytical platform. researchgate.net These hyphenated techniques combine the separation capabilities of chromatography with the sensitive and specific detection offered by mass spectrometry. LC-MS is frequently used for the characterization and purity assessment of this compound and its derivatives. researchgate.net It allows for the simultaneous confirmation of the dipeptide's molecular weight and the separation of any impurities. Recent studies have also utilized LC-MS/MS to identify and characterize novel amino acid-conjugated bile acids, including those with phenylalanine and alanine. rsc.org

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes of dipeptides like Phenylalanyl-alanine (Phe-Ala). These simulations provide insights into the accessible conformations and the transitions between them, which are crucial for understanding the peptide's biological function and self-assembly properties.

Studies on similar dipeptides and tripeptides containing phenylalanine reveal that the conformational landscape is governed by the dihedral angles of the backbone (φ and ψ) and the side chain (χ1 and χ2). nih.gov For instance, in simulations of Gly-Phe-Gly and Ala-Phe-Ala, various secondary structures such as β-like, polyproline II (pP-II), helical, and γ-turn structures were identified as conformational preferences. csic.es The presence of explicit water molecules in these simulations is critical as they influence the formation of intramolecular and intermolecular hydrogen bonds, which in turn dictate the peptide's conformation. csic.es

The conformational preferences of dipeptide zwitterions in aqueous solutions have been investigated using a combination of density functional theory (DFT) calculations and classical MD simulations. rsc.org These studies highlight the importance of accurately modeling solvent effects, as the zwitterionic nature of the peptide leads to strong interactions with the surrounding water molecules. rsc.org For example, simulations of two-residue peptides have shown that neighboring aromatic residues significantly alter the conformational preferences of the peptide backbone. nih.gov

The conformational free energies of various peptide systems have been explored using Hamiltonian-replica exchange molecular dynamics (REMD) simulations. nih.gov These advanced simulation techniques allow for enhanced sampling of the conformational space, providing a more complete picture of the free-energy surface. Such studies have demonstrated that the identity and conformation of a neighboring residue can significantly influence the conformational behavior of the residue of interest. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These methods provide detailed information about molecular orbitals, charge distributions, and reaction mechanisms at the atomic level.

DFT calculations have been employed to investigate the geometries, energies, and electron density parameters of phenylalanine and related peptides to determine their stability and reactivity. rsc.org For instance, studies on phenylalanine have shown that the amine and carboxylic acid groups are key sites for adsorption and chemical reactions. rsc.org The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often analyzed to understand the active sites of a molecule. rsc.org

The B3LYP functional is a commonly used hybrid exchange-correlation functional in DFT calculations for peptides. dergipark.org.tr Combined with basis sets like 6-31G(d) or 6-31+G(d), it provides reliable results for geometries and electronic properties. dergipark.org.trresearchgate.net To account for the influence of the solvent, which can be significant for charged and polar molecules like dipeptides, implicit solvent models such as the Polarizable Continuum Model (PCM) are often applied. dergipark.org.tr

Investigations into the thermal cyclization of linear Phenylalanyl-l-alanine have utilized DFT calculations to map out the reaction mechanism. acs.orgnih.gov These studies have revealed that the process is catalyzed by water and driven by temperature, leading to an irreversible cyclization in the condensed phase. acs.orgnih.gov The calculations involved full reoptimization of molecular structures using functionals like B3LYP with dispersion corrections (D3BJ) and large basis sets (def2-QZVPP) to accurately describe the transition states and reaction barriers. acs.orgnih.gov

Furthermore, quantum chemical calculations have been used to study the interactions between peptides and other molecules. For example, the interactions between epicatechin and phenylalanine have been analyzed using DFT, revealing details about the non-covalent bonds formed and the relative stability of the resulting complexes. researchgate.netjournalajocs.com

Table 1: Computational Methods in this compound Research

| Computational Method | Application in this compound Research | Key Findings |

| Molecular Dynamics (MD) | Exploration of conformational landscapes. | Identification of preferred secondary structures (β-like, pP-II, etc.). csic.es |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Determination of active sites and reaction mechanisms. rsc.orgacs.org |

| In Silico Docking | Prediction of interactions with macromolecules. | Identification of binding modes and affinities. nih.govacs.org |

| Force Field Parameterization | Development of accurate potential energy functions. | Improvement of simulation accuracy for peptide systems. greeley.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Characterization of hydrogen bonds and other weak interactions. researchgate.netjournalajocs.com |

In Silico Docking and Interaction Predictions with Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to study the interactions between this compound and various macromolecules, such as proteins and enzymes, providing valuable insights into its potential biological activities.

Molecular docking studies have been instrumental in understanding how this compound and its derivatives interact with biological targets. For example, in the design of novel α-glucosidase inhibitors, docking simulations were used to predict the binding modes of L-phenylalanine-derived hydrazones. nih.gov These studies revealed robust interactions, with some compounds exhibiting higher predicted binding affinities than the standard inhibitor, acarbose. nih.gov The docking poses provided a structural basis for the observed inhibitory activity, highlighting key interactions with the enzyme's active site. nih.gov

Similarly, docking has been used to investigate the interactions of phenylalanine conjugates with the L-type amino acid transporter 1 (LAT1), a protein involved in the transport of large neutral amino acids. acs.org By combining experimental uptake studies with induced-fit docking, researchers have been able to understand how the size and flexibility of ligands affect their transportability and interactions with LAT1. acs.org These studies have shown that while LAT1 can accommodate a variety of structures, smaller and more flexible compounds are generally preferred. acs.org

The accuracy of docking predictions is often enhanced by combining them with molecular dynamics simulations. For instance, MD simulations were conducted to evaluate the binding affinity of a potent α-glucosidase inhibitor to the target enzyme. nih.gov The MMGBSA (Molecular Mechanics/Generalized Born Surface Area) analysis of the simulation trajectory provided a more accurate estimation of the binding free energy, further validating the potential of the compound. nih.gov

Docking studies have also been employed to investigate the allosteric regulation of enzymes like phenylalanine hydroxylase (PAH). mdpi.com In silico modeling and docking of phenylalanine to the allosteric site of PAH have helped to explain the functional consequences of certain mutations, providing a molecular basis for observed clinical phenotypes. mdpi.com

Force Field Parameterization and Validation for this compound Systems

The accuracy of molecular dynamics simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of particles. For this compound and other peptides, the development and validation of accurate force fields are crucial for obtaining reliable simulation results.

Several widely used protein force fields, such as AMBER, CHARMM, GROMOS, and OPLS, have been developed and refined over decades. nih.gov These force fields employ similar functional forms for bonded and non-bonded interactions but differ in their parameterization strategies. nih.gov The initial versions of many of these force fields used a united-atom representation, where nonpolar hydrogens are grouped with their adjacent carbon atoms. wustl.edu However, most have since transitioned to an all-atom representation for greater accuracy. wustl.edu

The parameterization of a force field typically involves fitting key torsional parameters to quantum chemical energy data obtained for dipeptides in various conformational states. greeley.org For example, geometry optimization of dipeptides at the HF/6-31G** level followed by single-point energy calculations at the LMP2/cc-pVTZ(-f) level has been shown to improve the relative conformational energetics. greeley.org This process aims to ensure that the force field can accurately reproduce the potential energy surfaces of small peptide fragments.

Validation of force fields is an essential step to assess their performance. This is often done by comparing simulation results with experimental data or by evaluating their ability to predict structural properties of proteins. nih.gov For instance, the performance of different GROMOS force field parameter sets has been compared by simulating a large set of proteins and evaluating various structural criteria, such as secondary structure content, hydrogen bonding, and solvent accessible surface area. nih.gov

Recent efforts in force field development have focused on improving the description of side-chain conformational preferences. greeley.org By refitting torsional parameters for specific amino acids based on quantum chemical data, significant improvements in side-chain prediction accuracy have been achieved. greeley.org For this compound systems, accurate force field parameters are essential for correctly modeling the interactions of the phenyl side chain, which can engage in various non-covalent interactions, including π-π stacking and CH-π interactions.

Table 2: Common Force Fields for Peptide Simulations

| Force Field | Description | Typical Application |

| AMBER | A widely used all-atom force field with various parameter sets (e.g., ff14SB). aip.org | Protein folding and dynamics simulations. aip.org |

| CHARMM | Another popular all-atom force field (e.g., CHARMM36m) known for its accuracy in describing lipid and protein systems. aip.org | Protein-lipid interactions and membrane protein simulations. fau.de |

| GROMOS | A united-atom force field (e.g., 54A7) that is computationally efficient. aip.org | Large-scale simulations of biomolecular systems. aip.org |

| OPLS | An all-atom force field developed with a focus on reproducing liquid properties. | Simulations of proteins and organic molecules in solution. |

Prediction of Self-Assembly Behavior and Supramolecular Architectures

The self-assembly of peptides into well-defined nanostructures is a fascinating phenomenon with significant implications for materials science and medicine. Computational methods play a crucial role in predicting and understanding the self-assembly behavior of this compound and related dipeptides, providing insights into the formation of supramolecular architectures.

Molecular dynamics simulations are a key tool for investigating the early stages of peptide self-assembly. acs.org All-atom MD simulations can provide quantitative predictions of the conformational, dynamical, and structural properties of peptides as they aggregate in solution. acs.org These simulations can reveal the driving forces behind self-assembly, such as hydrogen bonding, π-π stacking, hydrophobic interactions, and electrostatic interactions. acs.org

For diphenylalanine (Phe-Phe), a dipeptide closely related to this compound, MD simulations have been used to study its self-assembly into nanotubes. rsc.org These simulations suggest that the tight packing of the aromatic moieties plays a crucial role in stabilizing the resulting fibrillar structures. rsc.org The simulations also show that the peptide backbone forms hydrogen-bonded cylinders, which are further stabilized by the aromatic stacking of the phenyl rings. rsc.org

The prediction of self-assembly is often challenging due to the complex interplay of various non-covalent interactions. frontiersin.org The sequence and stereochemistry of the amino acids can have a profound impact on the resulting supramolecular structures. mdpi.com For example, studies on dipeptides containing phenylalanine and other hydrophobic amino acids like isoleucine or valine have shown that subtle changes in the amino acid sequence or chirality can dramatically alter their ability to form hydrogels and other nanostructures. mdpi.com

Computational screening of dipeptide sequences has been used to predict their propensity for self-assembly. rsc.org An unbiased virtual screening of all 400 possible natural dipeptide combinations revealed that aromatic dipeptides, particularly those containing phenylalanine and tryptophan, have the highest tendency for self-association. rsc.org

The combination of computational predictions with experimental observations, such as those from field emission scanning electron microscopy (FESEM), provides a powerful approach to studying peptide self-assembly. acs.org This integrated approach allows for a comprehensive understanding of the self-organization process, from the molecular level to the macroscopic structure of the final assembly. acs.org

Applications in Chemical and Materials Science Research

As a Model Compound for Peptide Chemistry Method Development

The straightforward and well-defined structure of phenylalanyl-alanine makes it an ideal candidate for developing and refining methods in peptide synthesis.

The synthesis of this compound is often used as a benchmark reaction to evaluate the efficiency and reliability of new peptide coupling reagents and deprotection protocols. Researchers aim to maximize yield and minimize side reactions, such as racemization, during the formation of the peptide bond.

Key aspects of optimization include:

Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid group of the first amino acid to facilitate its reaction with the amino group of the second. Reagents like HATU, HCTU, and COMU are favored for their high reactivity and ability to suppress side reactions. creative-peptides.com The use of additives such as HOBt or HOAt can further minimize racemization. creative-peptides.com